molecular formula C12H14FNO4S B1348621 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid CAS No. 311785-51-0

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B1348621
CAS No.: 311785-51-0
M. Wt: 287.31 g/mol
InChI Key: MOVTXEIZLBYCGT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group at the 4-position and a piperidine-1-sulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Sulfonylation: The 4-fluorobenzoic acid undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents replacing the fluoro group.

    Reduction: Sulfide or thiol derivatives.

    Oxidation: Higher oxidation state carboxylic acids or related compounds.

Scientific Research Applications

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.

    4-Fluoro-3-(morpholine-1-sulfonyl)-benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro group and a piperidine-1-sulfonyl group makes it a versatile intermediate for various synthetic and medicinal applications.

Properties

IUPAC Name

4-fluoro-3-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVTXEIZLBYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246987
Record name 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311785-51-0
Record name 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311785-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(piperidine-1-sulfonyl)benzoic acid
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